
Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate is an organic compound with a complex structure that includes a trifluoromethyl group, a dimethylamino group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde, dimethylamine, and ethyl chloroacetate.
Formation of Intermediate: The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with dimethylamine to form an intermediate imine.
Addition of Ethyl Chloroacetate: The intermediate imine is then reacted with ethyl chloroacetate under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes in biological systems.
Modulate Pathways: Influence biochemical pathways and cellular processes.
Exert Effects: Produce pharmacological or therapeutic effects through these interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(dimethylamino)-2-(2-(trifluoromethyl)phenyl)acetate can be compared with similar compounds, such as:
Ethyl 2-(dimethylamino)-2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Ethyl 2-(dimethylamino)-2-(2-chlorophenyl)acetate: Contains a chlorine atom instead of a trifluoromethyl group.
Ethyl 2-(dimethylamino)-2-(2-bromophenyl)acetate: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H16F3NO2 |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-7-5-6-8-10(9)13(14,15)16/h5-8,11H,4H2,1-3H3 |
InChI-Schlüssel |
UXYOSSCZOCYCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
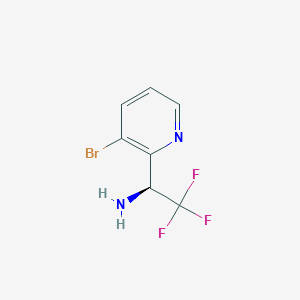
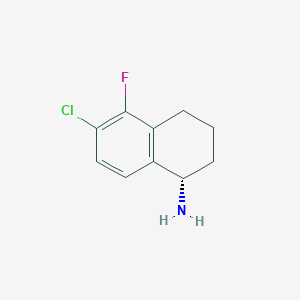
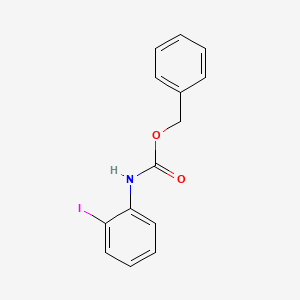
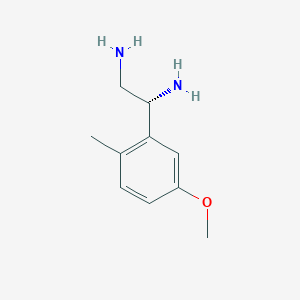
![Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate](/img/structure/B13040340.png)
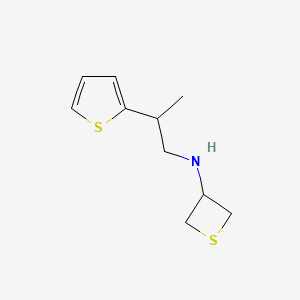
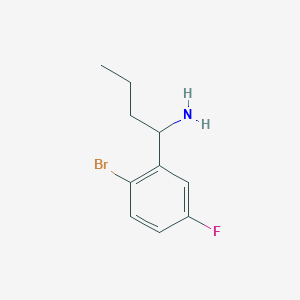
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B13040357.png)

![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)
